3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that belongs to the class of azetidines and oxazolidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both azetidine and oxazolidine rings, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The oxazolidine ring can be synthesized through the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave irradiation and solid support methods to enhance the efficiency and yield of the reactions . The use of catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide) or halides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
3-(prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
3-allylazetidin-2-one: Exhibits similar biological activities and is used in medicinal chemistry.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Another compound with significant antiproliferative properties.
Uniqueness
3-[1-(3-acetylbenzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione stands out due to its dual ring structure, which imparts unique chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-[1-(3-acetylphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-9(17)10-3-2-4-12(5-10)23(20,21)15-6-11(7-15)16-13(18)8-22-14(16)19/h2-5,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCKQOFMGKJWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.